molecular formula C28H36O7 B093225 14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate CAS No. 19308-44-2

14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate

Cat. No. B093225
CAS RN: 19308-44-2
M. Wt: 484.6 g/mol
InChI Key: XESLPBJMIWFAMZ-ZCARJHNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate is a synthetic steroid compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as Pregnenolone 12-Benzoate (Preg-12B). This compound is synthesized by the esterification of pregnenolone with benzoic acid. Preg-12B is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Synthesis and Characterization

A series of novel 3β, 7α, 11α-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives, structurally related to the compound , were synthesized, characterized, and found to have remarkable activity against EC109 cells. The synthesis involved biotransformation of pregnenolone followed by treatment with various benzaldehydes. The absolute configuration was confirmed by signal-crystal X-ray analysis (Shan et al., 2009).

Enzymatic Conversion Studies

Research has provided direct evidence for the formation of the hypothetical delta5,3-ketone intermediate in the conversion of pregnenolone to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase: delta5-isomerase. The study analyzed the conversion process and the effect of various inhibitors on the enzymatic activity (Edwards et al., 1976).

Structural Elucidation of Similar Compounds

New pregnane steroids isolated from Turraea pubescens were structurally elucidated, showcasing the diversity and complexity of pregnane derivatives. The structural elucidation was based on spectroscopic data and chemical methods (Wang et al., 2006).

Cholinesterase Inhibitory Activity

New steroidal alkaloids isolated from Sarcococca saligna exhibited cholinesterase inhibitory potential in a concentration-dependent manner. The study highlights the bioactivity of pregnane derivatives and their potential therapeutic applications (Atta-ur-rahman et al., 2004).

Synthesis and Bioactivity

New pregnane derivatives and their glycosides were synthesized, aiming to find new leads against important targets. Among the synthesized compounds, some showed notable lipid-lowering and anti-oxidant activity, suggesting their potential as anti-dyslipidemic and anti-oxidant agents (Sethi et al., 2007).

properties

CAS RN

19308-44-2

Product Name

14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate

Molecular Formula

C28H36O7

Molecular Weight

484.6 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate

InChI

InChI=1S/C28H36O7/c1-17(29)26(32)13-14-28(34)25(26,3)22(35-23(31)18-7-5-4-6-8-18)16-21-24(2)11-10-20(30)15-19(24)9-12-27(21,28)33/h4-9,20-22,30,32-34H,10-16H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1

InChI Key

XESLPBJMIWFAMZ-ZCARJHNXSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate
Reactant of Route 2
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate
Reactant of Route 3
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate
Reactant of Route 4
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate
Reactant of Route 5
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate
Reactant of Route 6
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-, 12-benzoate

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